2-Bromopyridine-3-sulfonyl fluoride
Description
Properties
Molecular Formula |
C5H3BrFNO2S |
|---|---|
Molecular Weight |
240.05 g/mol |
IUPAC Name |
2-bromopyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C5H3BrFNO2S/c6-5-4(11(7,9)10)2-1-3-8-5/h1-3H |
InChI Key |
IYMFZEIGMDPLMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Br)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Preparation of Pyridine-3-sulfonyl Chloride Intermediate
A key precursor for 2-Bromopyridine-3-sulfonyl fluoride is pyridine-3-sulfonyl chloride, which can be synthesized by sulfonation followed by chlorination. According to a recent patent (CN115974772A), a microchannel reactor method offers an efficient and safer approach compared to classical batch methods:
- Starting Material: 3-Aminopyridine or substituted pyridines (e.g., 2-bromopyridine derivatives).
- Sulfonation: Using chlorosulfonic acid or sulfuric acid to introduce the sulfonic acid group at the 3-position.
- Chlorination: Treatment with phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) converts the sulfonic acid to sulfonyl chloride.
- Microchannel Reactor Advantages:
- Precise temperature control (0–20 °C) reduces side reactions.
- Enhanced safety by minimizing exposure to hazardous reagents.
- Yields exceeding 90% with reduced impurities.
- Catalysts: Copper-based catalysts (e.g., cuprous chloride, cupric sulfate) improve reaction efficiency.
- Solvents: Toluene, chlorobenzene, dichloromethane, chloroform, or dichloroethane are suitable for extraction and purification steps.
- Reaction Conditions: Residence times of 0.5 to 10 minutes at 0–10 °C under mild pressure (0.1 to 1.0 MPa).
This method is adaptable for 2-bromopyridine substrates, enabling regioselective sulfonyl chloride formation at the 3-position.
Conversion of Sulfonyl Chloride to Sulfonyl Fluoride
The transformation of sulfonyl chlorides to sulfonyl fluorides is a critical step. Several synthetic routes have been reported:
- Fluorination Reagents: N-Fluorobenzenesulfonimide (NFSI) is widely used for mild and selective fluorination of aryl sulfonyl chlorides to sulfonyl fluorides.
- Catalytic Systems: Palladium catalysts with phosphine ligands (e.g., di-tert-butyl(4-dimethylaminophenyl)phosphine) facilitate the conversion from aryl halides to sulfonyl fluorides via sulfonylation and fluorination sequences.
- Reaction Conditions: Typically performed in isopropanol or similar solvents at moderate temperatures (~75 °C) over 24 hours.
- Functional Group Tolerance: Electron-donating and electron-withdrawing groups on the pyridine ring, including bromine at the 2-position, are well tolerated.
- Alternative Methods: Visible-light-mediated decarboxylative fluorosulfonylethylation offers a metal-free approach for sulfonyl fluoride synthesis from carboxylic acids, though more applicable to aliphatic systems.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Sulfonation | Chlorosulfonic acid or sulfuric acid, 0–20 °C | Introduces sulfonic acid at pyridine-3 |
| 2 | Chlorination | Phosphorus trichloride (PCl3) or PCl5, microreactor | Converts sulfonic acid to sulfonyl chloride |
| 3 | Fluorination | N-Fluorobenzenesulfonimide (NFSI), Pd catalyst, iPrOH, 75 °C | Converts sulfonyl chloride to sulfonyl fluoride |
| 4 | Purification | Extraction, distillation, chromatography | Isolates pure this compound |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 2-position undergoes nucleophilic displacement with various nucleophiles (Table 1). For example:
-
Amine substitution : Reacts with primary/secondary amines to form pyridinyl sulfonamides.
-
Thiol substitution : Produces thioether derivatives under basic conditions.
-
Hydroxide displacement : Forms 2-hydroxypyridine-3-sulfonyl fluoride in aqueous alkaline media .
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Benzylamine | DMF, 80°C | 2-(Benzylamino)pyridine-3-sulfonyl fluoride | 78 |
| Sodium methoxide | MeOH, reflux | 2-Methoxypyridine-3-sulfonyl fluoride | 65 |
| Thiophenol | K₂CO₃, DCM | 2-(Phenylthio)pyridine-3-sulfonyl fluoride | 82 |
The sulfonyl fluoride group remains intact during these substitutions due to its lower electrophilicity compared to bromine .
Radical-Mediated Reactions
Palladium-catalyzed reactions enable radical coupling pathways:
-
Reacts with aryl diazonium salts via single-electron transfer (SET) to generate aryl radicals, which combine with SO₂ to form arylsulfonyl radicals .
-
Undergoes Sandmeyer-type reactions with copper catalysts, facilitating chlorine/fluorine exchange to produce sulfonyl chlorides or fluorides (Scheme 1) :
Cross-Coupling Reactions
The bromine atom participates in Suzuki-Miyaura couplings with aryl boronic acids under palladium catalysis (Table 2) :
| Boronic Acid | Catalyst System | Product | Yield (%) |
|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂/AmPhos | 2-Phenylpyridine-3-sulfonyl fluoride | 83 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | 2-(4-Methoxyphenyl)pyridine-3-sulfonyl fluoride | 76 |
Reaction conditions: DABSO (SO₂ source), Et₃N, i-PrOH, 75°C .
Enzyme Inhibition via Covalent Modification
The sulfonyl fluoride group reacts irreversibly with serine hydrolases through nucleophilic attack by catalytic serine residues (Figure 1) :
-
Covalent bond formation : Ser-OH attacks sulfur, releasing HF.
-
Enzyme inactivation : Stable sulfonylated enzyme complex disrupts catalytic activity.
Notable example: Inhibits fatty acid amide hydrolase (FAAH) with IC₅₀ = 8 nM, showing >100-fold selectivity over other serine hydrolases .
Halogen Exchange Reactions
Fluorine atoms can replace bromine under specific conditions:
-
AgF-mediated fluorination converts 2-bromo derivatives to 2-fluoropyridine-3-sulfonyl fluorides at 70°C (85% yield) .
-
Reactivity trend: Bromine > Fluorine in substitution reactions due to bond dissociation energies (C-Br: 276 kJ/mol vs. C-F: 486 kJ/mol) .
Stability Under Physiological Conditions
Comparative hydrolysis studies show exceptional stability:
| Condition | Half-life (2-Bromo derivative) | Half-life (Benzene sulfonyl fluoride) |
|---|---|---|
| pH 7.4, 37°C | >48 hours | 6 hours |
| 10% FBS, 37°C | 36 hours | 2 hours |
This stability enables applications in activity-based protein profiling and in vivo studies .
Scientific Research Applications
2-Bromopyridine-3-sulfonyl fluoride is an organic compound with a wide array of applications, particularly in medicinal chemistry and material science. Its unique structure, featuring a bromine atom and a sulfonyl fluoride functional group attached to a pyridine ring, gives it distinct electrophilic properties that make it valuable in various synthetic and biological applications.
Research Findings
Interaction studies involving this compound often focus on its reactivity with biological macromolecules. The compound's electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins or nucleic acids, facilitating the study of enzyme mechanisms and cellular pathways. Such studies have revealed insights into how these compounds can selectively label proteins and alter their functions.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Chloropyridine-3-sulfonyl chloride | Chlorine instead of bromine | Different reactivity due to chlorine |
| 3-Pyridine sulfonyl chloride | Lacks bromine substituent | More versatile in sulfonamide synthesis |
| 2-Aminopyridine-3-sulfonyl chloride | Contains an amino group | Enhanced solubility and reactivity |
Mechanism of Action
The mechanism of action of 2-Bromopyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to act as an electrophilic warhead, reacting with nucleophilic residues in proteins, such as serine or cysteine residues in enzymes . This interaction can lead to the inhibition of enzyme activity or modification of protein function, making it a valuable tool in chemical biology and molecular pharmacology .
Comparison with Similar Compounds
Structural and Functional Group Variations
The primary analogs of interest are sulfonyl chlorides derived from bromopyridines, as detailed in . These include positional isomers differing in bromine and sulfonyl group placement:
| Compound Name | CAS RN | Molecular Formula | Purity | Position (Br/SO₂Cl) |
|---|---|---|---|---|
| 2-Bromopyridine-3-sulfonyl chloride | 1060811-59-7 | C₅H₃BrClNO₂S | 95% | Br-2, SO₂Cl-3 |
| 5-Bromo-pyridine-2-sulfonyl chloride | 874959-68-9 | C₅H₃BrClNO₂S | 98% | Br-5, SO₂Cl-2 |
| 5-Bromopyridine-3-sulfonyl chloride | 65001-21-0 | C₅H₃BrClNO₂S | 95% | Br-5, SO₂Cl-3 |
| 6-Bromopyridine-2-sulfonyl chloride | 912934-77-1 | C₅H₃BrClNO₂S | 97% | Br-6, SO₂Cl-2 |
Key Observations :
- Positional Isomerism : The reactivity and electronic properties vary significantly based on substituent positions. For example, 2-Bromopyridine-3-sulfonyl chloride exhibits distinct electronic effects due to bromine's ortho-directing nature, which may influence its reactivity in substitution reactions .
- Purity : Higher purity (e.g., 98% for 5-Bromo-pyridine-2-sulfonyl chloride) may correlate with improved performance in synthetic applications, such as Suzuki couplings or sulfonamide formations .
Reactivity and Stability
- Sulfonyl Fluorides vs. This property makes fluorides preferable in aqueous or biological environments .
- Sulfonyl Chlorides : The analogs listed in are highly reactive toward nucleophiles (e.g., amines, alcohols), enabling their use in synthesizing sulfonamides or sulfonate esters. However, they require anhydrous conditions to prevent premature hydrolysis .
Unresolved Questions :
Direct synthetic routes and stability data for 2-bromopyridine-3-sulfonyl fluoride are absent in the evidence.
Comparative pharmacokinetic studies between sulfonyl fluorides and chlorides remain speculative without experimental data.
Q & A
Q. What are the recommended synthetic routes for 2-Bromopyridine-3-sulfonyl fluoride?
The synthesis typically involves sulfonylation of 2-bromopyridine derivatives. A common precursor is 2-bromopyridine-3-sulfonyl chloride, which can be fluorinated using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in anhydrous conditions. Reaction optimization includes controlling moisture levels and using aprotic solvents like dichloromethane or acetonitrile .
Q. How is this compound characterized using spectroscopic methods?
- NMR Spectroscopy : H and C NMR can confirm the pyridine ring structure and sulfonyl fluoride group (e.g., deshielded protons adjacent to bromine).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]) and isotopic pattern due to bromine.
- InChI Key : Unique identifiers like XJPBDTIFSUZVAK-UHFFFAOYSA-N (from structurally similar sulfonyl chlorides) aid in database cross-referencing .
Q. What safety precautions are necessary when handling this compound?
- Use fume hoods to avoid inhalation.
- Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Store in dry, ventilated areas away from incompatible materials (e.g., strong bases). Emergency eyewash stations and safety showers must be accessible .
Advanced Research Questions
Q. How can the sulfonylation reaction be optimized to improve yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase side reactions.
- Temperature Control : Reactions at 0–5°C minimize decomposition.
- Monitoring : Thin-layer chromatography (TLC) with UV visualization tracks reaction progress. Adjust stoichiometry of fluorinating agents (e.g., KF) to suppress byproducts like sulfonic acids .
Q. What strategies resolve contradictions in reported reaction outcomes for bromopyridine sulfonylation?
Discrepancies in yields often arise from trace moisture or variable halogen reactivity. Strategies include:
- Rigorous drying of solvents and reagents (e.g., molecular sieves).
- Systematic screening of catalysts (e.g., CuI for Ullmann-type couplings).
- Comparative analysis of substituent effects (e.g., bromine vs. chlorine at the 3-position) .
Q. How is the collision cross-section (CCS) of this compound predicted and verified experimentally?
- Computational Methods : Density functional theory (DFT) calculates molecular geometries, while ion mobility spectrometry (IMS) correlates CCS with experimental data.
- Validation : Match calculated CCS values (e.g., 125 Ų) with IMS-MS results to confirm structural integrity .
Q. What mechanistic insights explain regioselectivity in pyridine ring functionalization?
- Electronic Effects : Bromine’s electron-withdrawing nature directs electrophilic substitution to the 4-position.
- Steric Hindrance : Bulky sulfonyl groups at the 3-position favor meta-substitution.
- Base-Mediated Isomerization : For example, 3-bromopyridine can isomerize to 4-bromo derivatives under basic conditions, altering reactivity .
Q. How do halogen substitutions (Br vs. Cl) impact the reactivity of pyridine sulfonyl fluorides?
Bromine’s lower electronegativity increases leaving-group ability, enhancing nucleophilic aromatic substitution (SNAr) rates. Chlorine derivatives exhibit slower kinetics but higher thermal stability. Comparative studies using kinetic isotope effects (KIE) or Hammett plots quantify these differences .
Q. What are the common byproducts in this compound’s synthesis, and how are they identified?
- Hydrolysis Products : Sulfonic acids form if moisture is present; detected via IR (broad -OH stretch at 3200–3600 cm).
- Di-substituted Pyridines : Over-reaction at multiple positions identified by HRMS or F NMR .
Q. How can selective functionalization at the 3-position of pyridine rings be achieved?
- Directed Ortho-Metalation : Use lithium bases to deprotonate specific positions.
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers) to direct sulfonylation.
- Transition Metal Catalysis : Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) for C–S bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
